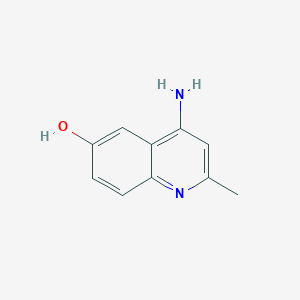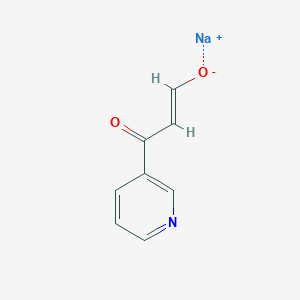
N,N-Dimethylquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylquinoxalin-6-amine: is a chemical compound belonging to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N-Methylation of Quinoxalin-6-amine: One common method involves the N-methylation of quinoxalin-6-amine using formaldehyde and a reducing agent such as sodium triacetoxyborohydride.
Reductive Amination: Another method involves the reductive amination of quinoxalin-6-amine with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N,N-Dimethylquinoxalin-6-amine often involve scalable versions of the above synthetic routes, optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethylquinoxalin-6-amine can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoxaline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Reduced quinoxaline derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethylquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains .
Medicine: this compound derivatives are being investigated for their potential as anticancer agents. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in materials science .
Wirkmechanismus
The mechanism of action of N,N-Dimethylquinoxalin-6-amine involves its interaction with specific molecular targets within cells. It can intercalate into DNA, causing DNA damage and inhibiting DNA replication . This leads to the induction of apoptosis in cancer cells. Additionally, it can inhibit certain enzymes involved in bacterial and viral replication, contributing to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, which lacks the dimethylamino groups.
Quinoxaline N-oxides: Oxidized derivatives with similar biological activities.
Dimethylquinoxaline: A related compound with dimethyl groups on different positions of the quinoxaline ring.
Uniqueness: N,N-Dimethylquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit replication enzymes makes it particularly valuable in medicinal chemistry .
Eigenschaften
CAS-Nummer |
67557-82-8 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
N,N-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,1-2H3 |
InChI-Schlüssel |
FYCDDLOITMBIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=NC=CN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)

![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)


![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

